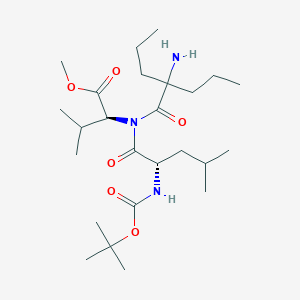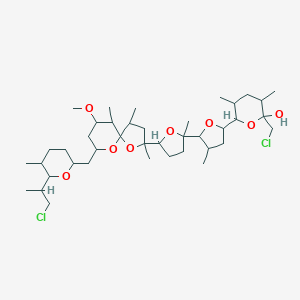
5-Mercaptopyrazine-2-carboxylic acid methyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Mercaptopyrazine-2-carboxylic acid methyl ester, also known as MPCE, is a chemical compound that has gained significant attention in the field of scientific research. This compound is a derivative of pyrazine and is widely used in various applications, including pharmaceuticals, agrochemicals, and materials science. In
Mechanism Of Action
The mechanism of action of 5-Mercaptopyrazine-2-carboxylic acid methyl ester is not yet fully understood. However, studies have shown that 5-Mercaptopyrazine-2-carboxylic acid methyl ester inhibits the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. 5-Mercaptopyrazine-2-carboxylic acid methyl ester has also been found to inhibit the growth of bacteria and fungi by disrupting their cell membranes.
Biochemical and Physiological Effects
5-Mercaptopyrazine-2-carboxylic acid methyl ester has been shown to have several biochemical and physiological effects. Studies have shown that 5-Mercaptopyrazine-2-carboxylic acid methyl ester can induce oxidative stress and DNA damage in cancer cells, leading to cell death. Additionally, 5-Mercaptopyrazine-2-carboxylic acid methyl ester has been found to inhibit the activity of certain enzymes, such as cyclooxygenase and lipoxygenase, which are involved in inflammation.
Advantages And Limitations For Lab Experiments
One of the significant advantages of using 5-Mercaptopyrazine-2-carboxylic acid methyl ester in lab experiments is its high potency. 5-Mercaptopyrazine-2-carboxylic acid methyl ester has been found to exhibit potent activity against cancer cells and bacteria at low concentrations. Additionally, 5-Mercaptopyrazine-2-carboxylic acid methyl ester is relatively easy to synthesize, making it readily available for use in lab experiments. However, one of the limitations of using 5-Mercaptopyrazine-2-carboxylic acid methyl ester in lab experiments is its potential toxicity. 5-Mercaptopyrazine-2-carboxylic acid methyl ester has been found to exhibit cytotoxic effects on normal cells at high concentrations, which could limit its use in certain applications.
Future Directions
There are several future directions for the research and development of 5-Mercaptopyrazine-2-carboxylic acid methyl ester. One of the significant areas of focus is the development of new drugs based on 5-Mercaptopyrazine-2-carboxylic acid methyl ester. Researchers are exploring the potential of 5-Mercaptopyrazine-2-carboxylic acid methyl ester as a lead compound for the development of new cancer drugs and antibiotics. Additionally, there is a growing interest in the use of 5-Mercaptopyrazine-2-carboxylic acid methyl ester in materials science, particularly in the development of new sensors and catalysts. Further research is needed to fully understand the mechanism of action of 5-Mercaptopyrazine-2-carboxylic acid methyl ester and its potential applications in various fields of scientific research.
Conclusion
In conclusion, 5-Mercaptopyrazine-2-carboxylic acid methyl ester is a chemical compound with significant potential in various fields of scientific research. Its potent antitumor, antibacterial, and antifungal properties make it a potential candidate for the development of new drugs and antibiotics. While there are limitations to its use in lab experiments, the future directions for the research and development of 5-Mercaptopyrazine-2-carboxylic acid methyl ester are promising. Further research is needed to fully explore the potential of 5-Mercaptopyrazine-2-carboxylic acid methyl ester in various fields of scientific research.
Synthesis Methods
The synthesis of 5-Mercaptopyrazine-2-carboxylic acid methyl ester involves the reaction of pyrazine-2-carboxylic acid with thionyl chloride, followed by the addition of sodium hydrosulfide to form the corresponding thiol. The thiol is then methylated using dimethyl sulfate to yield 5-Mercaptopyrazine-2-carboxylic acid methyl ester. This method is a straightforward and efficient way to synthesize 5-Mercaptopyrazine-2-carboxylic acid methyl ester in high yields.
Scientific Research Applications
5-Mercaptopyrazine-2-carboxylic acid methyl ester has been extensively studied for its potential applications in various fields of scientific research. One of the significant applications of 5-Mercaptopyrazine-2-carboxylic acid methyl ester is in the development of new drugs. 5-Mercaptopyrazine-2-carboxylic acid methyl ester has been found to exhibit potent antitumor activity, making it a potential candidate for the treatment of cancer. Additionally, 5-Mercaptopyrazine-2-carboxylic acid methyl ester has been shown to possess antibacterial and antifungal properties, which could be useful in the development of new antibiotics.
properties
CAS RN |
147032-26-6 |
|---|---|
Product Name |
5-Mercaptopyrazine-2-carboxylic acid methyl ester |
Molecular Formula |
C6H6N2O2S |
Molecular Weight |
170.19 g/mol |
IUPAC Name |
methyl 6-sulfanylidene-1H-pyrazine-3-carboxylate |
InChI |
InChI=1S/C6H6N2O2S/c1-10-6(9)4-2-8-5(11)3-7-4/h2-3H,1H3,(H,8,11) |
InChI Key |
GNLFJDDHMSUFDA-UHFFFAOYSA-N |
SMILES |
COC(=O)C1=CNC(=S)C=N1 |
Canonical SMILES |
COC(=O)C1=CNC(=S)C=N1 |
synonyms |
Pyrazinecarboxylic acid, 4,5-dihydro-5-thioxo-, methyl ester (9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















